4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate
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Overview
Description
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydrazinylidene moiety, and a methanesulfonate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone and sulfonate derivatives.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound affects the mitochondrial membrane potential, resulting in the activation of caspase-9 and caspase-3, which are key enzymes in the apoptotic pathway . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate can be compared with other similar compounds such as:
4-Chlorophenylhydrazine hydrochloride: Used as a pharmaceutical intermediate with similar hydrazine functionality.
Sulfonylhydrazone derivatives: Known for their anticancer and antimicrobial activities.
Thiazolidine-2,4-dione derivatives: Exhibiting antibacterial properties and used in medicinal chemistry.
The uniqueness of this compound lies in its combined hydrazone and sulfonate moieties, which contribute to its diverse reactivity and wide range of applications.
Properties
CAS No. |
72585-34-3 |
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Molecular Formula |
C14H13ClN2O3S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
[4-[C-(4-chlorophenyl)carbonohydrazonoyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(18,19)20-13-8-4-11(5-9-13)14(17-16)10-2-6-12(15)7-3-10/h2-9H,16H2,1H3 |
InChI Key |
HHYYOPCGSQYKIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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